![molecular formula C17H16N4O B2436930 (3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(naphthalen-1-yl)methanone CAS No. 2034409-63-5](/img/structure/B2436930.png)
(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(naphthalen-1-yl)methanone
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Overview
Description
(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(naphthalen-1-yl)methanone, also known as TPNM, is a novel chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and biochemistry. TPNM is a small molecule that is synthesized through a series of chemical reactions, and its structure consists of a pyrrolidine ring, a naphthalene ring, and a triazole ring.
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound is a complex heterocyclic structure that includes a pyrrolidine ring and a 1,2,3-triazole ring . These structures are often found in various biologically active compounds, suggesting that the compound could interact with a wide range of biological targets .
Mode of Action
For instance, the nitrogen atoms in the 1,2,3-triazole ring could form hydrogen bonds with target proteins, while the pyrrolidine ring could participate in hydrophobic interactions .
Biochemical Pathways
Without specific studies, it’s challenging to definitively state which biochemical pathways this compound affects. Compounds containing similar structures have been shown to exhibit a broad range of biological activities, suggesting that this compound could potentially affect multiple pathways .
Pharmacokinetics
The presence of the pyrrolidine ring, which is known to contribute to the efficient exploration of the pharmacophore space due to sp3-hybridization , suggests that the compound could have favorable pharmacokinetic properties
Advantages and Limitations for Lab Experiments
One of the major advantages of (3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(naphthalen-1-yl)methanone is its potential as a drug candidate for cancer and inflammatory diseases. Its small size and structure make it a good candidate for drug development. However, one of the limitations of (3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(naphthalen-1-yl)methanone is its low solubility in water, which can affect its bioavailability and pharmacokinetics.
Future Directions
There are several future directions for research on (3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(naphthalen-1-yl)methanone. One direction is to investigate its potential as a drug candidate for other diseases such as Alzheimer's and Parkinson's. Another direction is to modify its structure to improve its solubility and bioavailability. Additionally, further studies are needed to fully understand its mechanism of action and its potential as an anti-cancer and anti-inflammatory agent.
Conclusion:
In conclusion, (3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(naphthalen-1-yl)methanone is a novel chemical compound that has potential applications in various fields such as medicinal chemistry, drug discovery, and biochemistry. Its synthesis involves a multi-step process, and it has been shown to exhibit anti-cancer and anti-inflammatory activity. However, further research is needed to fully understand its mechanism of action and its potential as a drug candidate for other diseases.
Synthesis Methods
The synthesis of (3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(naphthalen-1-yl)methanone involves a multi-step process that starts with the reaction between 2-hydrazinopyridine and ethyl 2-bromoacetate to obtain 2-(pyridin-2-yl)acetohydrazide. This intermediate is then reacted with 1-(2-bromoethyl)naphthalene to form the key intermediate, which is further reacted with sodium azide and copper (I) iodide to obtain the final product, (3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(naphthalen-1-yl)methanone. The overall yield of the synthesis is around 30%.
Scientific Research Applications
(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(naphthalen-1-yl)methanone has been studied extensively in the field of medicinal chemistry due to its potential as a drug candidate. It has been shown to exhibit anti-cancer activity by inhibiting the growth of cancer cells in vitro and in vivo. (3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(naphthalen-1-yl)methanone has also been investigated as a potential anti-inflammatory agent, as it can suppress the production of pro-inflammatory cytokines in macrophages.
properties
IUPAC Name |
naphthalen-1-yl-[3-(triazol-2-yl)pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O/c22-17(16-7-3-5-13-4-1-2-6-15(13)16)20-11-8-14(12-20)21-18-9-10-19-21/h1-7,9-10,14H,8,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYSOVDRSNJJJFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2N=CC=N2)C(=O)C3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(naphthalen-1-yl)methanone |
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